molecular formula C8H5ClO2 B1581739 3-Chlorophthalide CAS No. 6295-21-2

3-Chlorophthalide

Cat. No. B1581739
CAS RN: 6295-21-2
M. Wt: 168.57 g/mol
InChI Key: GHZPDRVHYHFILK-UHFFFAOYSA-N
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Description

3-Chlorophthalide (CAS: 6295-21-2) is a chemical compound with the molecular formula C8H5ClO2 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 3-substituted phthalides, including 3-Chlorophthalide, has been a subject of research due to their biological activity . Recent advancements in synthetic methodologies have led to the development of newer strategies for the synthesis of phthalide-based or similar molecular architecture .


Molecular Structure Analysis

The molecular structure of 3-Chlorophthalide consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The molecular weight is 168.58 .


Chemical Reactions Analysis

3-Chlorophthalide has been used in various chemical reactions. For instance, it has been used in the reaction with aniline and aliphatic amines . It has also been used in the synthesis of 3-(amine dithiocarbamyl) phthalides .


Physical And Chemical Properties Analysis

3-Chlorophthalide has a melting point of 72-74 °C and a boiling point of 136 °C (Press: 8 Torr). Its density is predicted to be 1.41±0.1 g/cm3 .

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry and Drug Discovery .
  • Summary of the Application : 3-substituted phthalides, including 3-Chlorophthalide, are vital molecules due to their fascinating biological activity. They play a key role in the development of important biologically active natural products .
  • Methods of Application or Experimental Procedures : The synthesis of 3-substituted phthalides, including 3-Chlorophthalide, involves recently developed research methodologies. These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
  • Results or Outcomes : The application of 3-substituted phthalides has led to the synthesis of natural products and their analogs. The development of these compounds has broadened the scope of organic synthesis and has potential implications in the field of drug discovery .
  • Specific Scientific Field : Natural Product Synthesis .
  • Summary of the Application : 3-substituted phthalides, including 3-Chlorophthalide, are used as precursors for the synthesis of natural products and their analogs . These molecules have fascinating biological activity and play a crucial role in the development of biologically active natural products .
  • Methods of Application or Experimental Procedures : The synthesis of natural products and their analogs using 3-substituted phthalides involves recently developed research methodologies. These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
  • Results or Outcomes : The application of 3-substituted phthalides in the synthesis of natural products and their analogs has broadened the scope of organic synthesis and has potential implications in the field of drug discovery .
  • Specific Scientific Field : Drug Discovery .
  • Summary of the Application : 3-substituted phthalides, including 3-Chlorophthalide, are used as precursors for the synthesis of biologically active natural products . These molecules have fascinating biological activity and play a crucial role in the development of biologically active natural products .
  • Methods of Application or Experimental Procedures : The synthesis of biologically active natural products using 3-substituted phthalides involves recently developed research methodologies . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
  • Results or Outcomes : The application of 3-substituted phthalides in the synthesis of biologically active natural products has broadened the scope of organic synthesis and has potential implications in the field of drug discovery .

Safety And Hazards

Safety measures should be taken while handling 3-Chlorophthalide. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so .

Future Directions

3-substituted phthalides, including 3-Chlorophthalide, are vital molecules owing to their fascinating biological activity . They have a significant role in the development of important biologically active natural products . Therefore, future research may focus on developing newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture .

properties

IUPAC Name

3-chloro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZPDRVHYHFILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316508
Record name 3-Chlorophthalide
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Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorophthalide

CAS RN

6295-21-2
Record name 3-Chlorophthalide
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Record name 3-Chlorophthalide
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Record name 6295-21-2
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Record name 3-Chlorophthalide
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Record name 3-chlorophthalide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
MG Zolotukhin, VD Skirda, EA Sedova… - Die …, 1993 - Wiley Online Library
… 3‐(4‐biphenyly)‐3‐chlorophthalide (1 a), 3‐(2‐fluorenyl)‐3‐chlorophthalide (1 b), 3‐(4‐phenoxyphenyl)‐3‐chlorophthalide (1 c), 3‐(4‐phenylthiophenyl)‐3‐chlorophthalide (1 d) were …
Number of citations: 10 onlinelibrary.wiley.com
MG Zolotukhin, VG Kozlov, YL Sorokina… - Die Angewandte …, 1993 - Wiley Online Library
The synthesis of poly(3,3‐phthalidylidene‐4,4′ ‐biphenylylene) (PPB) by precipitative Friedel‐Crafts homopolycondensation of 3‐(4‐biphenylyl)‐3‐chlorophthalide was studied. The …
Number of citations: 8 onlinelibrary.wiley.com
MG Zolotukhin, FJ Balta Calleja, DR Rueda… - …, 1995 - ACS Publications
… Maybe owing to the higher reactivity of diphenyl ether, self-condensation of 3-(4-phenoxyphenyl)-3-chlorophthalide affords high molecular weight polymers in the presence of a very …
Number of citations: 6 pubs.acs.org
Y KUBOTA, T TATSUNO - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
… 3-Chlorophthalide (V) reacted with aniline to afford IIIa, but with aliphatic amines, 3hydroxy-N-… Compound IIIa was also obtained in lower yield by the reaction of 3-chlorophthalide (V)8) …
Number of citations: 30 www.jstage.jst.go.jp
GA Kraus, H Sugimoto - Tetrahedron Letters, 1978 - Elsevier
… The use of compounds such as 3-methoxy phthalide and 3-chlorophthalide afforded complex product mixtures. Quinones 5, 6 and 1 can be prepared from 1 in overall isolated yields of …
Number of citations: 148 www.sciencedirect.com
A Guirado, F Barba, MB Hursthouse, A Martínez… - Tetrahedron letters, 1986 - Elsevier
The cathodic reduction, under various conditions, of phthalyl chloride enables efficient synthesis of (E)-[1,1′]biisobenzofuranyliden-3,3′-dion (4), [2]-benzopyrano [4,3-c]-[2]…
Number of citations: 15 www.sciencedirect.com
GA Urove, DG Peters - Journal of Electroanalytical Chemistry, 1993 - Elsevier
… [7] used triethylsilane with a rhodium catalyst in toluene to produce phthalide (65%) and biphthalyl (10%); 3-chlorophthalide was proposed as an intermediate for the formation of …
Number of citations: 15 www.sciencedirect.com
MV George, SN Singh - The Journal of Organic Chemistry, 1972 - ACS Publications
… Treatment of potassium O-ethyl xanthate with an acetone solution of 3-chlorophthalide (1) gave a product which was identified as O-ethyl S-phthalidyl xanthate (5a), mp 107-108.The …
Number of citations: 7 pubs.acs.org
CS Rondestvedt Jr - The Journal of Organic Chemistry, 1976 - ACS Publications
… o-toluyl chloride, and 3-chlorophthalide. In a separate experiment, … ; the product was chiefly 3-chlorophthalide; pyrosulfuryl chloride … amounts of 3-chlorophthalide and unchanged PCOX. …
Number of citations: 6 pubs.acs.org
N Rabjohn - Journal of the American Chemical Society, 1954 - ACS Publications
… terephthaloyl chloride and 3-chlorophthalide. A similar hydrolysis of pure pentachloro-o-xylene gave 3-chlorophthalide in fair yield. Acknowledgment.—The author would like to thank P. …
Number of citations: 26 pubs.acs.org

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